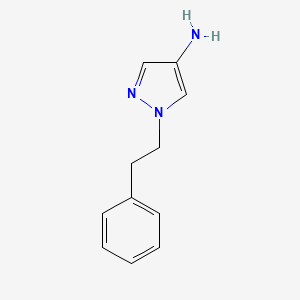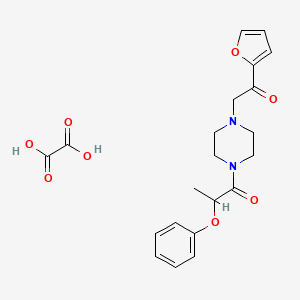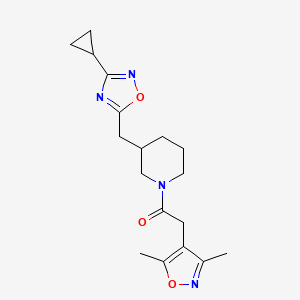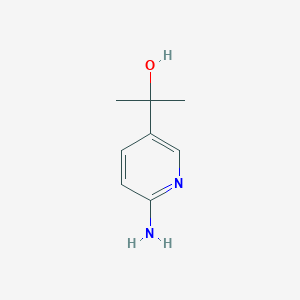
1-(2-Phenylethyl)-1h-pyrazol-4-amine
Descripción general
Descripción
1-(2-Phenylethyl)-1h-pyrazol-4-amine, also known as PEPA, is a chemical compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its potential applications in the field of neuroscience and pharmacology.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
Solvent-Free Synthesis of Heterocyclic Ketene Aminal Derivatives : The efficient one-pot synthesis of novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries highlights the compound's utility in drug discovery. This method is environmentally benign, offers excellent yields, and is suitable for large-scale synthesis, showcasing the compound's role in facilitating the development of new therapeutic agents (Yu et al., 2013).
Novel Synthesis Pathways : Research into 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines demonstrates the compound's potential as a precursor in synthesizing CGRP receptor antagonists, important for treating conditions like migraines (Lim et al., 2014).
Src Inhibitors for Cancer Therapy : The design and synthesis of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives have identified potent inhibitors of the Src kinase, offering a new therapeutic approach for triple-negative breast cancer, a challenging cancer subtype to treat (Zhang et al., 2015).
Material Science and Environmental Applications
Metal Uptake by Pyrazole-Containing Ligands : Research on immobilizing pyrazole-containing ligands onto polymers for metal extraction from solutions illustrates the compound's utility in environmental cleanup and recovery of valuable metals (Berkel et al., 1992).
Pharmacological Applications
Antimicrobial and Antifungal Activities : Studies on modified polymers through condensation reaction with various amines, including pyrazole derivatives, have shown significant antimicrobial and antifungal activities, indicating their potential in medical applications (Aly et al., 2015).
Analytical Chemistry
Fluorescent Chemosensors : The development of fluorescent chemosensors based on pyrazole derivatives for the selective detection of metal ions showcases the compound's importance in analytical chemistry and environmental monitoring (Asiri et al., 2018).
Propiedades
IUPAC Name |
1-(2-phenylethyl)pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-11-8-13-14(9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFFGAWRMASQOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(4-fluorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2651838.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2651840.png)
![tert-Butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2651841.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acrylamide](/img/structure/B2651843.png)

![6-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2651845.png)


![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2651849.png)